![molecular formula C16H24S2Sn2 B1507303 trans-1,2-Bis[5-(trimethylstannyl)thiophen-2-yl]ethene CAS No. 477789-30-3](/img/structure/B1507303.png)
trans-1,2-Bis[5-(trimethylstannyl)thiophen-2-yl]ethene
Vue d'ensemble
Description
trans-1,2-Bis[5-(trimethylstannyl)thiophen-2-yl]ethene is an organotin compound with the molecular formula C16H24S2Sn2 and a molecular weight of 517.91 g/mol . This compound is characterized by the presence of two trimethylstannyl groups attached to thiophene rings, which are connected by an ethene bridge. It is used in various scientific research applications, particularly in the field of materials science.
Applications De Recherche Scientifique
trans-1,2-Bis[5-(trimethylstannyl)thiophen-2-yl]ethene is widely used in scientific research, particularly in the field of materials science. Some of its applications include:
Organic Electronics: The compound is used in the synthesis of conjugated polymers for organic electronic devices such as organic solar cells and organic light-emitting diodes (OLEDs).
Catalysis: It serves as a precursor for the preparation of catalysts used in various organic transformations.
Polymer Chemistry: The compound is used in the synthesis of novel polymers with unique electronic and optical properties.
Mécanisme D'action
Target of Action
It is known that this compound is used in the synthesis of polyarylenevinylene polymers , suggesting that its targets may be related to these polymers or their precursors.
Mode of Action
It is known to be used in the preparation of certain polymers through Pd-catalyzed Stille coupling reactions , indicating that it may interact with its targets through this type of chemical reaction.
Biochemical Pathways
Given its use in polymer synthesis , it may be involved in the pathways related to polymer formation and modification.
Pharmacokinetics
As a synthetic compound used in polymer synthesis , it is likely that its bioavailability and pharmacokinetics would depend on the specific conditions of its use and the biological system in which it is applied.
Result of Action
Given its role in polymer synthesis , it can be inferred that its action results in the formation of specific polyarylenevinylene polymers.
Action Environment
Factors such as temperature, ph, and the presence of other chemicals could potentially affect its reactivity and the outcomes of its use in polymer synthesis .
Analyse Biochimique
Biochemical Properties
(E)-1,2-Bis(5-(trimethylstannyl)thiophen-2-yl)-ethene plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including those involved in oxidative stress responses and metabolic pathways. The trimethylstannyl groups facilitate binding interactions with specific proteins, leading to modulation of enzyme activity. For instance, (E)-1,2-Bis(5-(trimethylstannyl)thiophen-2-yl)-ethene can inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic functions .
Cellular Effects
The effects of (E)-1,2-Bis(5-(trimethylstannyl)thiophen-2-yl)-ethene on cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that (E)-1,2-Bis(5-(trimethylstannyl)thiophen-2-yl)-ethene can alter the expression of genes involved in oxidative stress responses, leading to changes in cellular metabolism and function. Additionally, this compound has been observed to affect cell signaling pathways by modulating the activity of key signaling proteins .
Molecular Mechanism
At the molecular level, (E)-1,2-Bis(5-(trimethylstannyl)thiophen-2-yl)-ethene exerts its effects through specific binding interactions with biomolecules. The trimethylstannyl groups enable the compound to bind to enzyme active sites, leading to inhibition or activation of enzymatic activity. This binding can result in changes in gene expression, as the compound may influence transcription factors and other regulatory proteins. The molecular mechanism of (E)-1,2-Bis(5-(trimethylstannyl)thiophen-2-yl)-ethene involves both direct interactions with enzymes and indirect effects on cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (E)-1,2-Bis(5-(trimethylstannyl)thiophen-2-yl)-ethene have been observed to change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that (E)-1,2-Bis(5-(trimethylstannyl)thiophen-2-yl)-ethene remains stable under specific conditions, but its degradation products can have distinct biological activities. Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce oxidative stress and alter cellular metabolism .
Dosage Effects in Animal Models
The effects of (E)-1,2-Bis(5-(trimethylstannyl)thiophen-2-yl)-ethene vary with different dosages in animal models. At lower doses, the compound has been shown to modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, (E)-1,2-Bis(5-(trimethylstannyl)thiophen-2-yl)-ethene can induce toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, indicating that the compound’s impact on biological systems is dose-dependent .
Metabolic Pathways
(E)-1,2-Bis(5-(trimethylstannyl)thiophen-2-yl)-ethene is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of metabolites by modulating enzyme activity and gene expression. The trimethylstannyl groups play a crucial role in these interactions, facilitating the binding of (E)-1,2-Bis(5-(trimethylstannyl)thiophen-2-yl)-ethene to specific enzymes involved in metabolic processes .
Transport and Distribution
The transport and distribution of (E)-1,2-Bis(5-(trimethylstannyl)thiophen-2-yl)-ethene within cells and tissues are mediated by specific transporters and binding proteins. This compound can accumulate in certain cellular compartments, influencing its localization and activity. The trimethylstannyl groups contribute to the compound’s ability to interact with transport proteins, facilitating its movement across cellular membranes .
Subcellular Localization
The subcellular localization of (E)-1,2-Bis(5-(trimethylstannyl)thiophen-2-yl)-ethene is critical for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. The trimethylstannyl groups play a role in these processes, enabling the compound to localize to organelles such as the mitochondria and endoplasmic reticulum. The subcellular localization of (E)-1,2-Bis(5-(trimethylstannyl)thiophen-2-yl)-ethene influences its interactions with biomolecules and its overall biological activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of trans-1,2-Bis[5-(trimethylstannyl)thiophen-2-yl]ethene typically involves the reaction of 5-bromo-2-trimethylstannylthiophene with a suitable coupling reagent under controlled conditions . The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to a specific temperature to facilitate the coupling reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
trans-1,2-Bis[5-(trimethylstannyl)thiophen-2-yl]ethene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The trimethylstannyl groups can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiophene derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
(e)-1,2-Bis(5-(trimethylsilyl)thiophen-2-yl)-ethene: Similar structure but with trimethylsilyl groups instead of trimethylstannyl groups.
(e)-1,2-Bis(5-(trimethylgermyl)thiophen-2-yl)-ethene: Contains trimethylgermyl groups instead of trimethylstannyl groups.
Uniqueness
trans-1,2-Bis[5-(trimethylstannyl)thiophen-2-yl]ethene is unique due to the presence of trimethylstannyl groups, which impart distinct reactivity and electronic properties compared to its silicon and germanium analogs. This makes it particularly valuable in the synthesis of materials for organic electronics and catalysis.
Propriétés
IUPAC Name |
trimethyl-[5-[(E)-2-(5-trimethylstannylthiophen-2-yl)ethenyl]thiophen-2-yl]stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6S2.6CH3.2Sn/c1-3-9(11-7-1)5-6-10-4-2-8-12-10;;;;;;;;/h1-6H;6*1H3;;/b6-5+;;;;;;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDHZYIWVQSXGQE-BPLSXZKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Sn](C)(C)C1=CC=C(S1)C=CC2=CC=C(S2)[Sn](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[Sn](C)(C)C1=CC=C(S1)/C=C/C2=CC=C(S2)[Sn](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24S2Sn2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477789-30-3 | |
| Record name | [(E)-ethene-1,2-diyldithiene-5,2-diyl]bis(trimethylstannane) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


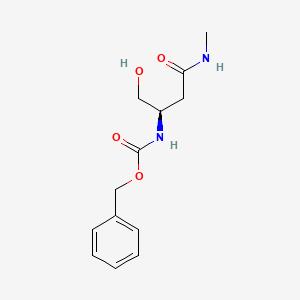

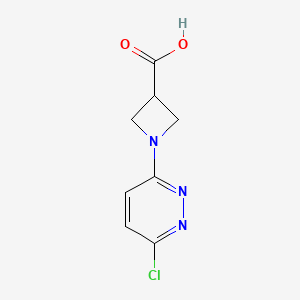
![Benzyl [(1S)-1-(4-hydroxyphenyl)ethyl]carbamate](/img/structure/B1507256.png)

![Benzenamine, 5-bromo-2-[(methylsulfonyl)methyl]-](/img/structure/B1507273.png)
![5-Benzyl-5-azaspiro[2.4]heptane](/img/structure/B1507279.png)
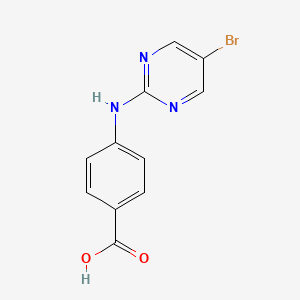
![9-Bromo-12-phenyl-12H-benzofuro[3,2-a]carbazole](/img/structure/B1507284.png)
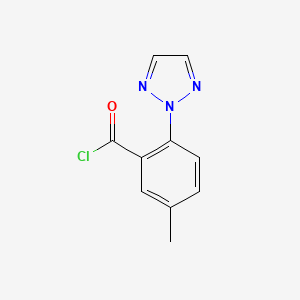
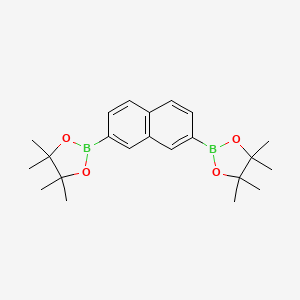
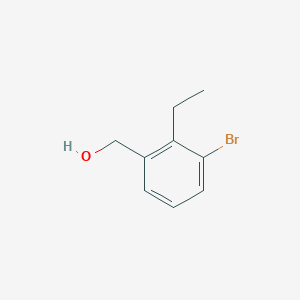
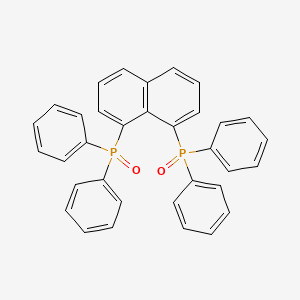
![1-Boc-4'-oxo-3',4'-dihydrospiro[piperidine-4,2'-pyrano[3,2-B]pyridine]](/img/structure/B1507294.png)
